molecular formula C11H21NO2S B1403771 N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide CAS No. 1823349-25-2

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Cat. No. B1403771
M. Wt: 231.36 g/mol
InChI Key: BXVAGNDPQWGKII-UHFFFAOYSA-N
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Description

“N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” is a chemical compound with the CAS Number: 1823349-25-2 . It has a molecular weight of 231.36 . The IUPAC name for this compound is N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide .


Molecular Structure Analysis

The InChI code for “N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” is 1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” is a compound with a molecular weight of 231.36 . The compound is in powder form .

Scientific Research Applications

Application 1: Thermo-sensitive Terpolymer Hydrogels for Drug Delivery

  • Summary of the Application : This compound is used in the synthesis of thermo-sensitive terpolymer hydrogels, which have potential applications in drug delivery. The high water content in a hydrogel allows it to be flexible and resemble biological tissues, and also allows selective diffusion of solutes, making it ideal for controlled release drug delivery systems .
  • Methods of Application/Experimental Procedures : The hydrogels were photopolymerised using 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) as light-sensitive initiators. The chemical structures of the hydrogels were confirmed using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
  • Results/Outcomes : The hydrogels were found to be thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased. Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

Application 2: Vinyl Cyclopropane Opening

  • Summary of the Application : Vinyl cyclopropanes, which may include compounds like “N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide”, are among the most useful building blocks in organic synthesis . Their easy opening and capacity to generate dipoles have been exploited for the synthesis of cyclopentanes .
  • Results/Outcomes : The use of vinyl cyclopropanes in organic synthesis can result in the production of cyclopentanes with good yields and sometimes excellent stereoselectivities .

Application 3: Synthesis of N-Heterocycles via Sulfinimines

  • Summary of the Application : Tert-butanesulfinamide, a compound structurally similar to “N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide”, has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Results/Outcomes : The use of tert-butanesulfinamide in organic synthesis can result in the production of N-heterocycles with good yields and sometimes excellent stereoselectivities .

Safety And Hazards

The safety data sheet (SDS) for “N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide” provides important information about its safety and hazards . In case of exposure, it is recommended to remove any contaminated clothing and move out of the dangerous area. Consultation with a physician is advised .

properties

IUPAC Name

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVAGNDPQWGKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Reactant of Route 3
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Reactant of Route 5
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Reactant of Route 6
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

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